4-Isocyanato-1,2-dimethoxybenzene

Übersicht

Beschreibung

4-Isocyanato-1,2-dimethoxybenzene: is a chemical compound with the molecular formula C10H11NO3 . 2,5-Dimethoxyphenyl isocyanate . This compound is commonly used in the field of organic chemistry and has various applications in scientific research, particularly in the study of enzyme activity and potential medical treatments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-1,2-dimethoxybenzene typically involves the reaction of 4-amino-1,2-dimethoxybenzene with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The isocyanate group exhibits high reactivity toward nucleophiles, forming stable adducts under controlled conditions:

Table 1: Nucleophilic Addition Reactions

Electrophilic Aromatic Substitution (EAS)

The dimethoxy groups activate the aromatic ring toward EAS, while the isocyanate group directs substitution to specific positions:

Table 2: EAS Reactivity Patterns

Cycloaddition and Rearrangement Reactions

The isocyanate group participates in specialized transformations:

Curtius Rearrangement

-

Process : Thermal decomposition of acyl azides derived from 4-Isocyanato-1,2-dimethoxybenzene generates nitrenes, which rearrange to isocyanates.

-

Application : Used in the synthesis of tetrahydroisoquinoline alkaloids (e.g., cherylline dimethyl ether) via Pictet-Spengler cyclization .

[2+2] Cycloaddition

-

Reactivity : Limited evidence exists for photochemical cycloadditions with alkenes, forming four-membered rings. Requires UV irradiation .

Coupling and Cross-Coupling Reactions

Copper-catalyzed reactions enable functionalization:

Table 3: Catalyzed Coupling Reactions

| Catalyst | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(I) | Thiols | Benzothiadiazines | 72–89% | |

| Pd(PPh₃)₄ | Boronic acids | Biaryl derivatives | 65% (Suzuki coupling) |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

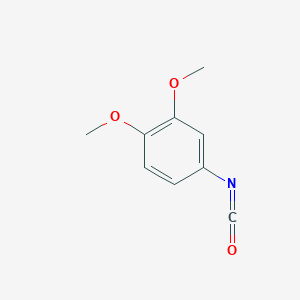

4-Isocyanato-1,2-dimethoxybenzene features an isocyanate functional group (-N=C=O) attached to a benzene ring that is further substituted with two methoxy groups (-OCH₃). This structure contributes to its reactivity and potential applications in synthesizing polymers and other organic compounds.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its isocyanate group allows for the formation of ureas and carbamates through nucleophilic addition reactions. These derivatives are valuable in pharmaceutical chemistry for developing new drugs.

Key Reactions:

- Synthesis of Ureas: Reacting with amines leads to urea formation, which can be further modified for biological activity.

- Polymerization: It can act as a monomer in the production of polyurethane materials, enhancing mechanical properties.

Medicinal Chemistry

Research indicates that compounds containing isocyanate groups exhibit significant biological activities. This compound has been studied for its potential therapeutic effects.

Case Study: Anticancer Activity

- A study demonstrated that derivatives of isocyanates can induce apoptosis in cancer cells. The compound's ability to modify cellular pathways may lead to its use as a chemotherapeutic agent against specific cancers .

Biological Mechanisms:

- Isocyanates can interact with cellular proteins, altering their function and potentially leading to cell death in malignant cells .

Material Science

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties.

Applications:

- Coatings and Adhesives: Its reactivity allows for strong bonding in coatings and adhesives, making it suitable for industrial applications.

- Nanocomposites: The compound can be used to synthesize nanocomposites that exhibit enhanced thermal stability and mechanical strength .

Environmental Applications

Recent studies have investigated the use of isocyanate compounds in environmental applications, particularly in the development of sensors for detecting pollutants.

Sensor Development:

Wirkmechanismus

The mechanism of action of 4-Isocyanato-1,2-dimethoxybenzene involves its reactivity as an isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form urea , carbamate , and thiocarbamate derivatives, respectively . These reactions are often facilitated by the presence of catalysts or activating agents to enhance the reactivity of the isocyanate group .

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dimethoxyphenyl isocyanate

- 2,4-Dimethoxyphenyl isocyanate

- 4-Methoxyphenyl isocyanate

Comparison: 4-Isocyanato-1,2-dimethoxybenzene is unique due to the presence of two methoxy groups at the 1,2-positions of the benzene ring, which can influence its reactivity and the types of reactions it undergoes. In contrast, similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions .

Biologische Aktivität

4-Isocyanato-1,2-dimethoxybenzene, also known as 4-isocyanato-2,3-dimethoxybenzene , is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features an isocyanate functional group attached to a dimethoxy-substituted benzene ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate aniline derivatives with phosgene or by the thermal degradation of carbamates. The synthesis pathway often involves careful control of reaction conditions to obtain high yields and purity.

Antileukemic Activity

Research has indicated that compounds similar to this compound exhibit significant antileukemic activity. For instance, studies have shown that derivatives containing isocyanate groups can inhibit the proliferation of leukemia cell lines such as K562 and CEM. The IC50 values for these compounds ranged from 1.6 to 8.0 μM, indicating potent antiproliferative effects .

The biological activity of isocyanates is often linked to their ability to form adducts with nucleophilic sites in biomolecules, leading to modifications in proteins and nucleic acids. This reactivity can result in altered cellular signaling pathways and apoptosis in cancer cells.

Case Studies

- Antiproliferative Studies : A series of novel compounds related to this compound were evaluated for their antiproliferative effects against human leukemia cells. Some derivatives showed enhanced activity due to electron-withdrawing groups on the phenyl ring, which increased their potency against specific cell lines .

- Toxicological Assessments : Safety assessments have been conducted to evaluate the toxicity profiles of isocyanate compounds. These studies are crucial for understanding the therapeutic window and potential side effects associated with their use in clinical settings .

Data Tables

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| This compound | 1.6 - 8.0 | K562, CEM |

| Related Isocyanate Derivative | 5.0 | K562 |

| Other Antileukemic Compound | 3.5 | CEM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Isocyanato-1,2-dimethoxybenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a pre-experimental design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). Use factorial design to isolate interactions between variables (e.g., ANOVA for statistical significance) . For example, bromination of 1,2-dimethoxybenzene (as in related compounds) requires precise stoichiometric control to avoid over-substitution . Post-synthesis, validate purity via HPLC or GC-MS , referencing retention indices from analogous dimethoxybenzene derivatives .

Q. How can the stability of this compound under varying storage conditions (e.g., humidity, light) be rigorously assessed?

- Methodological Answer : Design a controlled stability study with accelerated degradation protocols (ICH Q1A guidelines). Monitor isocyanate group reactivity via FTIR (disappearance of NCO peak at ~2270 cm⁻¹) and quantify degradation products using LC-TOF-MS . Compare results to structurally similar compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde, where methoxy groups influence hydrolytic stability .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer : Use multidimensional NMR (¹H, ¹³C, HSQC) to resolve overlapping signals from methoxy and isocyanate groups. For conflicting data (e.g., unexpected splitting in aromatic protons), cross-validate with X-ray crystallography or computational methods (DFT-based chemical shift predictions). Reference spectral libraries for dimethoxybenzene derivatives to identify artifacts .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be reconciled through mechanistic studies?

- Methodological Answer : Apply kinetic isotope effects (KIE) or in situ IR spectroscopy to probe reaction mechanisms. For example, if competing nucleophilic attack (e.g., amine vs. alcohol) yields inconsistent product ratios, employ Eyring analysis to differentiate entropy/enthalpy contributions. Align findings with theoretical frameworks such as frontier molecular orbital (FMO) theory to explain electronic effects .

Q. What factorial design strategies are appropriate for optimizing this compound’s role in multicomponent reactions (e.g., urea/thiourea synthesis)?

- Methodological Answer : Implement a response surface methodology (RSM) with central composite design to model nonlinear relationships. For instance, vary isocyanate concentration, catalyst type, and solvent polarity to maximize yield while minimizing byproducts. Use ANOVA-Pareto analysis to rank factor significance, referencing membrane separation technologies for post-reaction purification .

Q. How can computational methods (e.g., COMSOL Multiphysics) predict the behavior of this compound in flow chemistry systems?

- Methodological Answer : Simulate mass transfer and reaction kinetics using finite element analysis (FEA) . Calibrate models with experimental data (e.g., residence time distribution studies) and validate against membrane separation outcomes . Integrate AI-driven parameter optimization to reduce trial-and-error experimentation .

Q. Methodological and Theoretical Considerations

Q. What safety protocols are essential for handling this compound in academic laboratories?

- Methodological Answer : Use closed-system reactors with local exhaust ventilation (LEV) to mitigate airborne isocyanate exposure. Mandate PPE (nitrile gloves, N95 respirators) and install emergency eyewash stations. For waste, neutralize residual isocyanate groups with aqueous ethanolamine before disposal .

Q. How can interdisciplinary frameworks (e.g., chemical biology) expand the applications of this compound?

Eigenschaften

IUPAC Name |

4-isocyanato-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTBFFZQIRSGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393237 | |

| Record name | 4-isocyanato-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37527-66-5 | |

| Record name | 4-isocyanato-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.